2-Chlorooctanal

Vue d'ensemble

Description

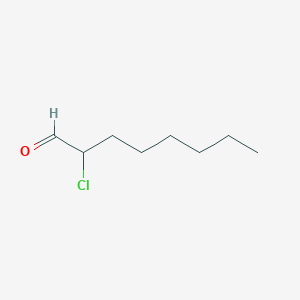

2-Chlorooctanal is an organic compound with the molecular formula C8H15ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the second carbon of an octanal chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chlorooctanal can be synthesized through several methods. One common approach involves the chlorination of octanal. This reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus trichloride, and is conducted under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Enantioselective α-Chlorination via Organocatalysis

2-Chlorooctanal can be synthesized through SOMO (Singly Occupied Molecular Orbital) activation using chiral imidazolidinone catalysts. Key findings include:

| Catalyst | Oxidant | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Imidazolidinone 2 | Cu(TFA)₂ | 10 | 94 | 97 |

-

Mechanism : The catalyst forms a chiral enamine intermediate, enabling stereoselective chlorination at the α-position of octanal. LiCl serves as the chloride source, while Cu(TFA)₂ acts as a stoichiometric oxidant .

-

Conditions : Optimal results occur in CH₃CN with 2.2 equiv. H₂O, enhancing enantiocontrol .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated aldehydes:

-

Example : Reaction with malonic acid derivatives in pyridine yields ethyl 8-chloro-2-octenoate (97% yield), which further eliminates HCl to produce trans-8-hydroxy-2-octenoic acid (60.5% yield after hydrolysis) .

-

Mechanism : Base-mediated E2 elimination generates a conjugated enal, followed by decarboxylation .

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to SN2 displacement :

-

Reagents : Nucleophiles like hydroxide or amines.

-

Product : Substitution yields 2-hydroxyoctanal or 2-aminooctanal. Steric hindrance from the aldehyde group may favor SN1 pathways in polar solvents .

Condensation and Cyclization

This compound participates in Knoevenagel condensations with active methylene compounds (e.g., malonates):

-

Step 1 : Condensation with diethyl malonate forms an α,β-unsaturated ester.

-

Step 2 : Acidic hydrolysis and decarboxylation yield trans-8-hydroxy-2-octenoic acid .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to 2-chlorooctanol , preserving the chlorine substituent.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to 2-chlorooctanoic acid , though overoxidation may degrade the chlorine .

Grignard and Cross-Coupling Reactions

-

Grignard Addition : Reacts with organomagnesium reagents to form secondary alcohols (e.g., R-MgX → R-CH(OH)-C₇H₁₄Cl).

-

Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) may require aldehyde protection (e.g., acetal formation) to prevent side reactions .

Hydrolysis

Applications De Recherche Scientifique

Synthetic Applications

2-Chlorooctanal serves as a crucial building block in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules.

Synthesis of Pharmaceuticals

Chlorinated compounds are known for their biological activity, and this compound is no exception. It has been utilized in the synthesis of various pharmaceutical agents due to the beneficial effects of chlorine substitution on potency and stability.

- Enantioselective Reactions : Research indicates that this compound can be used in enantioselective chlorination reactions, where it exhibits high optical purity when catalyzed appropriately. This property is essential for developing chiral drugs with specific therapeutic effects .

- Intermediate in Drug Development : The compound has been explored as an intermediate in synthesizing other biologically active molecules. For instance, studies have shown that substituting hydrogen with chlorine can lead to significant improvements in drug efficacy and half-life .

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug discovery and synthesis.

Antimicrobial Activity

A notable study investigated the antibacterial properties of chlorinated compounds derived from this compound. The presence of chlorine was found to enhance the antimicrobial activity against various pathogens, suggesting its potential application in developing new antibiotics .

Mechanistic Studies

Research into the mechanisms of reactions involving this compound has revealed insights into its reactivity patterns. For example, studies utilizing organo-SOMO catalysis have demonstrated that this compound can undergo selective chlorination, leading to products with high enantiomeric excess .

Future Perspectives

The ongoing research into chlorinated compounds like this compound suggests a promising future in medicinal chemistry. As scientists continue to explore the "magic chloro effect," which describes the enhanced potency provided by chlorine substitution, new therapeutic agents may emerge that leverage these unique properties .

Mécanisme D'action

The mechanism of action of 2-chlorooctanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications.

Comparaison Avec Des Composés Similaires

2-Chlorobutanal: A shorter chain analog with similar reactivity but different physical properties.

2-Chloropentanal: Another homolog with a five-carbon chain, used in similar applications.

2-Chlorohexanal: A six-carbon analog with comparable chemical behavior.

Uniqueness: 2-Chlorooctanal is unique due to its eight-carbon chain, which imparts distinct physical properties such as boiling point and solubility. Its reactivity is also influenced by the length of the carbon chain, making it suitable for specific applications where shorter or longer chain analogs may not be as effective.

Activité Biologique

2-Chlorooctanal, a chlorinated aldehyde with the molecular formula CHClO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of a chlorine atom at the second carbon of an octanal chain. This substitution is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound can exhibit potent antimicrobial properties. A study on various chlorinated compounds demonstrated that the introduction of chlorine significantly increased antibacterial efficacy against both gram-positive and gram-negative bacteria. Specifically, compounds with halogen substitutions showed improved minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | E. coli |

| 4-Chlorocinnamic | 2 | S. aureus |

| 3,4-Dichlorocinnamic | 1 | Mycobacterium smegmatis |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. In vitro assays have shown that chlorinated aldehydes can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of cellular signaling pathways. For instance, a study highlighted the cytotoxicity of chlorinated compounds against human breast cancer cells, suggesting that structural modifications can lead to increased potency .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent experiment, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC value of approximately 15 µM for MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of chlorine may enhance interactions with biological targets through halogen bonding, which can stabilize binding interactions with proteins or enzymes involved in disease processes .

- Oxidative Stress Induction : Chlorinated compounds are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, further contributing to its anticancer effects .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments indicate that this compound possesses favorable ADMET characteristics:

- Absorption : High permeability across biological membranes.

- Distribution : Moderate distribution in tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine.

Propriétés

IUPAC Name |

2-chlorooctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBIXKAZMUYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512921 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20334-54-7 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.